1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate

描述

属性

IUPAC Name |

1-ethyl-1-methylpyrrolidin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N.BF4/c1-3-8(2)6-4-5-7-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGDCVJRCOKWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049206 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117947-85-0 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate

Executive Summary

This compound ([EMPyrr][BF₄]) is a pyrrolidinium-based ionic liquid (IL) that has garnered significant attention within the scientific community. Its favorable combination of thermal stability, a wide electrochemical window, and ionic conductivity makes it a compelling candidate for a variety of applications, most notably as an electrolyte in advanced energy storage devices.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical and physical properties of [EMPyrr][BF₄]. We will delve into its physicochemical and electrochemical characteristics, discuss its primary applications, and provide detailed experimental protocols for its synthesis and characterization, grounding all claims in authoritative sources.

Introduction to this compound ([EMPyrr][BF₄])

Ionic liquids are a class of salts that are liquid below 100 °C, and their unique properties, such as negligible vapor pressure, non-flammability, and high thermal stability, position them as "green" alternatives to volatile organic solvents.[3] Within this class, [EMPyrr][BF₄] (also known as EMPyrr BF₄ or PYR₁₂ BF₄) stands out.[1] It is composed of an N-ethyl-N-methylpyrrolidinium cation and a tetrafluoroborate anion. This specific combination imparts a unique set of properties that are particularly advantageous for electrochemical applications. The pyrrolidinium cation is known to contribute to high thermal and chemical stability, which is a critical requirement for electrolytes in next-generation lithium batteries and other energy storage systems.[4]

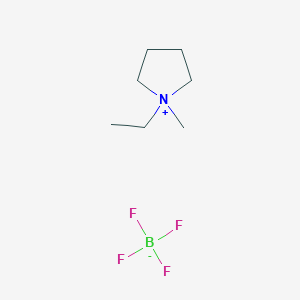

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The utility of [EMPyrr][BF₄] in various applications is dictated by its fundamental physical and chemical properties. These properties are summarized in the table below. A notable characteristic is its high melting point, which classifies it as an organic ionic plastic crystal (OIPC), a solid material with rotational disorder that can exhibit high ionic conductivity.[5][6]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆BF₄N | [7][8] |

| Molecular Weight | 201.01 g/mol | [1][8] |

| CAS Number | 117947-85-0 | [7][8] |

| Appearance | White to light yellow powder or lump | [9] |

| Melting Point | 292 °C | [1][8] |

| Purity | >98% or >99% | [1][8][10] |

| Density | Data not available for this specific IL. For comparison, 1-ethyl-3-methylimidazolium tetrafluoroborate has a density of 1.294 g/mL at 25 °C. | [11] |

| Viscosity | Data not available. Pyrrolidinium-based ILs generally have relatively high viscosity. | [2] |

| Solubility | Considered hydrophobic. The tetrafluoroborate anion is known to decompose slowly in the presence of water. | [1] |

| Thermal Stability | High thermal stability, with decomposition starting above 250 °C for similar pyrrolidinium-based salts. | [12] |

Electrochemical Characteristics and Performance

The electrochemical properties of [EMPyrr][BF₄] are paramount to its application in energy storage. Its wide electrochemical window and good ionic conductivity, particularly at elevated temperatures, make it a suitable electrolyte for high-voltage systems.

| Property | Value/Range | Source(s) |

| Electrochemical Window | > 5 V | [5][12] |

| Ionic Conductivity | ~10⁻³–10⁻² S·cm⁻¹ at 60 °C (for a similar doped system) | [12] |

The wide electrochemical stability window is a key advantage of pyrrolidinium-based ionic liquids.[4][12] For instance, N-propyl-N-methyl-pyrrolidinium tetrafluoroborate doped with LiBF₄ is electrochemically stable up to 5.5 V.[12] This stability is crucial for developing high-energy-density batteries, as it allows for the use of high-voltage cathode materials without electrolyte degradation. The ionic conductivity, while modest at room temperature, increases significantly at higher temperatures, making it suitable for applications that operate above ambient conditions.[12]

Key Applications and Field Insights

The unique properties of [EMPyrr][BF₄] have led to its use in several key areas of research and development:

-

Electrolytes for Energy Storage: This is the most prominent application. It is used as a safe, non-flammable electrolyte in lithium-ion batteries and electric double-layer capacitors (EDLCs).[2] Its high voltage stability is particularly beneficial for high-energy density devices.[5][12]

-

Green Solvents: Like many ionic liquids, it is explored as an environmentally friendly alternative to volatile organic compounds (VOCs) in chemical synthesis and extraction processes due to its low vapor pressure.

-

Conductive Polymers: It can be incorporated into polymer formulations to enhance their electrical conductivity for applications in flexible electronics.

Experimental Methodologies

Accurate characterization of [EMPyrr][BF₄] is essential for its effective application. Below are detailed protocols for its synthesis and characterization.

Representative Synthesis of this compound

The synthesis is typically a two-step process involving quaternization of the parent amine followed by an anion exchange reaction.

Caption: A typical two-step synthesis workflow for [EMPyrr][BF₄].

Protocol:

-

Quaternization:

-

In a round-bottom flask, dissolve 1-methylpyrrolidine in a suitable solvent such as acetonitrile.

-

Add a stoichiometric equivalent of iodoethane dropwise while stirring. An ice bath can be used to manage the exothermic reaction.

-

After the addition is complete, reflux the mixture for 24-48 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product, 1-ethyl-1-methylpyrrolidinium iodide.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Anion Exchange:

-

Dissolve the synthesized 1-ethyl-1-methylpyrrolidinium iodide in deionized water.

-

In a separate flask, prepare a solution of a tetrafluoroborate salt, such as silver tetrafluoroborate (AgBF₄), in deionized water.

-

Slowly add the AgBF₄ solution to the iodide salt solution with constant stirring. A precipitate of silver iodide (AgI) will form.

-

Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Remove the AgI precipitate by filtration.

-

Remove the water from the filtrate using a rotary evaporator.

-

Wash the resulting product with diethyl ether to remove any remaining organic impurities and dry thoroughly under high vacuum for at least 24 hours to remove any residual water. The final product is pure [EMPyrr][BF₄].[6]

-

Thermal Characterization using Differential Scanning Calorimetry (DSC)

DSC is used to determine thermal transitions such as melting point, glass transition, and crystallization temperatures.[13][14]

Protocol:

-

Sample Preparation: Hermetically seal 5-10 mg of the dried [EMPyrr][BF₄] in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, for example, 25 °C.

-

Cool the sample to a low temperature, such as -80 °C, at a controlled rate (e.g., 10 °C/min).[13]

-

Hold at -80 °C for 5 minutes to ensure thermal equilibrium.

-

Heat the sample to a temperature above its melting point (e.g., 320 °C) at a controlled rate (e.g., 10 °C/min).[13]

-

Cool the sample back to the starting temperature at the same rate.

-

-

Data Analysis: Analyze the resulting heat flow curve from the second heating cycle to identify thermal transitions.[15] The melting point is identified as the peak of the endothermic event.

Electrochemical Characterization Workflow

Electrochemical properties like the electrochemical stability window and ionic conductivity are critical. They are typically measured using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).[16][17]

Caption: Experimental workflow for electrochemical characterization.

Cyclic Voltammetry (CV) Protocol:

-

Electrolyte Preparation: Prepare the electrolyte inside an argon-filled glovebox to prevent moisture contamination. If for battery applications, a lithium salt like LiBF₄ may be added.

-

Cell Assembly: Assemble a three-electrode electrochemical cell.[17][18] Use a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a suitable reference electrode (e.g., Ag/Ag⁺ or a silver pseudo-reference wire).[18][19]

-

Purging: Purge the electrolyte with an inert gas (e.g., argon) to remove dissolved oxygen.

-

Measurement:

-

Connect the cell to a potentiostat.

-

Perform a potential sweep, starting from the open-circuit potential and scanning towards both anodic and cathodic limits at a defined scan rate (e.g., 10-100 mV/s).[16]

-

The potential limits where a significant increase in current is observed define the electrochemical stability window.[20]

-

Electrochemical Impedance Spectroscopy (EIS) Protocol:

-

Cell Setup: Use a two-electrode symmetric cell with stainless steel blocking electrodes or a three-electrode setup as described for CV.[4][21]

-

Measurement:

-

Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

-

Record the impedance response of the cell.

-

-

Data Analysis:

-

Plot the data on a Nyquist plot (imaginary vs. real impedance).

-

The bulk resistance (R_b) of the electrolyte can be determined from the high-frequency intercept with the real axis.

-

Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area.

-

Safety and Handling

[EMPyrr][BF₄] requires careful handling due to its hazardous nature.

-

Hazards: It is classified as harmful if swallowed and can cause severe skin burns and eye damage.[7]

-

Precautions:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with strong oxidizing agents.

-

Store in a dry, well-ventilated area away from moisture, as the tetrafluoroborate anion can slowly decompose in the presence of water.[1]

-

Conclusion

References

- Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. (n.d.). National Institutes of Health.

- Impedance Spectroscopy on Electrode | Ionic Liquid Interfaces | Request PDF. (n.d.). ResearchGate.

- This compound. (n.d.). PubChem.

- A Practical Beginner's Guide to Cyclic Voltammetry. (2017). Journal of Chemical Education.

- Building an electrochemical series of metals in pyrrolidinium-based ionic liquids. (n.d.). RSC Publishing.

- Cyclic voltammetry of ionic liquid electrolytes. (n.d.). ResearchGate.

- Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. (2024). MDPI.

- Cyclic Voltammetry Experiment. (n.d.). Gamry Instruments.

- Preparation and Characterization of Ionic Liquid-based Electrodes for High Temperature Fuel Cells Using Cyclic Voltammetry. (2021). ResearchGate.

- Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System. (n.d.). MDPI.

- This compound, >99%. (n.d.). RoCo Global.

- Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. (2023). Inorganic Chemistry.

- The heating DSC thermograph of five ionic liquids. (n.d.). ResearchGate.

- 1,1-Dimethylpyrrolidinium tetrafluoroborate as novel salt for high-voltage electric double-layer capacitors. (n.d.). Institute for Basic Science.

- Results from the thermal analysis by DSC of all protic ionic liquids. (n.d.). ResearchGate.

- Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques). (n.d.). Biblioteka Nauki.

- Chemical structures of (a) N-ethyl-N-methylpyrrolidinium tetrafluoroborate [C2mpyr][BF4] and (b) polyvinylidene difluoride, PVDF. (n.d.). ResearchGate.

- Viscosity of binary mixtures of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid with four organic solvents. (2016). ResearchGate.

- Physical and electrochemical properties of ionic liquids 1-ethyl-3-methylimidazolium tetrafluoroborate, 1-butyl-3-methylimidazolium trifluoromethanesulfonate and 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. (2014). ResearchGate.

- Physical and Electrochemical Properties of Pyrrolidinium-Based Ionic Liquid and Methyl Propionate Co-Solvent Electrolyte. (2020). ResearchGate.

- Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. (n.d.). MDPI.

- Structure and dynamics in an organic ionic plastic crystal, N-ethyl-N-methyl pyrrolidinium bis(trifluoromethanesulfonyl) amide, mixed with a sodium salt. (2014). ResearchGate.

- Efficient Exploration of Highly Conductive Pyrrolidinium-based Ionic Plastic Crystals Using Materials Informatics. (n.d.). ChemRxiv.

- Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. (2023). Current World Environment.

- Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. (n.d.). Indian Academy of Sciences.

- 1-Ethyl-1-methylpyrrolidinium. (n.d.). SLS.

Sources

- 1. roco.global [roco.global]

- 2. pr.ibs.re.kr [pr.ibs.re.kr]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. This compound | C7H16BF4N | CID 18374068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, >98% | IoLiTec [iolitec.de]

- 9. This compound | 117947-85-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. 1-乙基-3-甲基咪唑四氟硼酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System [mdpi.com]

- 13. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hitachi-hightech.com [hitachi-hightech.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ossila.com [ossila.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. ias.ac.in [ias.ac.in]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate (CAS: 117947-85-0)

Introduction

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate, identified by CAS number 117947-85-0, is a prominent member of the pyrrolidinium-based ionic liquids (ILs).[1] These materials are gaining significant traction as potential replacements for traditional volatile and flammable organic solvents in a multitude of applications.[2] This guide provides a comprehensive technical overview of this compound, detailing its core properties, synthesis, and critical applications, with a particular focus on its role in energy storage technologies.

This compound is a salt that exists as a white to light yellow powder or lump at room temperature.[3] Its structure consists of a 1-ethyl-1-methylpyrrolidinium cation and a tetrafluoroborate anion.[4] This ionic composition is the foundation of its desirable characteristics, including low volatility, non-flammability, and high thermal and electrochemical stability.[1][3]

Physicochemical and Electrochemical Properties

The unique properties of this compound stem from the interplay between its constituent ions. The pyrrolidinium cation and the tetrafluoroborate anion influence its physical state, transport properties, and electrochemical behavior.[1]

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆BF₄N | [3][5] |

| Molecular Weight | 201.01 - 201.02 g/mol | [3][5][6] |

| Appearance | White to orange to green powder or lump | [3] |

| Melting Point | 286 °C (decomposes) - 292 °C | [3][6][7] |

| Purity | ≥98% | [3][5] |

Electrochemical Characteristics

A key attribute of pyrrolidinium-based ionic liquids is their wide electrochemical stability window (ESW).[1] This property is crucial for applications in high-voltage electrochemical devices.[8] For instance, electrolytes based on N-alkylpyrrolidinium cations can exhibit electrochemical windows of approximately 5.6 V.[8] The tetrafluoroborate anion is known to contribute to high electrochemical stability and ionic conductivity.[9]

The ionic conductivity of this compound, especially when doped with lithium salts like lithium tetrafluoroborate (LiBF₄), is a critical parameter for its use in batteries.[2] Doping can significantly increase the ionic conductivity, reaching values on the order of 10⁻³ S cm⁻¹ in the high-temperature plastic phase of related pyrrolidinium tetrafluoroborates.[2]

Synthesis of this compound

The synthesis of ionic liquids like this compound typically involves a two-step process: quaternization followed by anion exchange.

Generalized Synthesis Workflow

Below is a conceptual workflow for the synthesis of a pyrrolidinium-based ionic liquid.

Detailed Experimental Protocol (Illustrative)

-

Step 1: Quaternization. In a round-bottom flask, equimolar amounts of 1-methylimidazole and chloroethane are combined.[10] To manage the exothermic nature of the reaction, an ice bath is utilized.[10] The mixture is then refluxed with constant stirring for an extended period, typically 26-28 hours, at a temperature of 60-70 °C to yield the intermediate halide salt.[10]

-

Step 2: Anion Exchange (Metathesis). The resulting 1-ethyl-1-methylpyrrolidinium halide is dissolved in a suitable solvent. An aqueous solution of a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄), is added dropwise to the solution. This leads to a metathesis reaction where the halide anion is exchanged for the tetrafluoroborate anion, precipitating the less soluble inorganic halide. The desired ionic liquid can then be isolated and purified.

Causality: The choice of reagents and reaction conditions is critical. The quaternization step requires careful temperature control to prevent side reactions. The anion exchange is driven by the differential solubility of the resulting salts. The purity of the final product is paramount for electrochemical applications, as impurities can significantly degrade performance.

Key Applications in Research and Development

This compound is a versatile compound with applications spanning several scientific and industrial domains.[3][11]

Energy Storage: A Primary Focus

The most prominent application of this ionic liquid is as an electrolyte component in energy storage devices, particularly lithium-ion batteries and supercapacitors.[3][12]

-

Lithium-Ion Batteries: Its high thermal and electrochemical stability make it a safer alternative to conventional organic carbonate-based electrolytes.[2] Pyrrolidinium-based ionic liquids are compatible with a range of anode and cathode materials.[1] When used as a solid-state electrolyte matrix, particularly when doped with lithium salts, it can facilitate high ionic conductivity.[2] For example, N-ethyl-N-methylpyrrolidinium tetrafluoroborate has been successfully used in lithium metal cells at elevated temperatures.[13]

-

Supercapacitors (Electrochemical Double-Layer Capacitors - EDLCs): In supercapacitors, the electrolyte's properties, such as ion size and conductivity, directly impact performance metrics like capacitance and power density.[14] The use of pyrrolidinium salts like this compound can lead to higher electrolytic conductivity compared to some other quaternary ammonium salts.[14] Ionic liquids with the tetrafluoroborate anion have demonstrated excellent performance and stability in EDLC applications.[15]

Other Noteworthy Applications

Beyond energy storage, this ionic liquid finds utility in several other areas:

-

Green Solvents: Its low volatility and ability to dissolve a wide array of organic and inorganic compounds make it an environmentally friendlier alternative to traditional solvents in chemical reactions and extraction processes.[3]

-

Conductive Polymers: It can be incorporated into polymer formulations to enhance their electrical conductivity for applications in flexible electronics.[3][12]

-

Corrosion Inhibition: It can act as a corrosion inhibitor in metal coatings, providing protection against degradation.[3][12]

-

Electrochemical Sensors: This compound is employed in the development of electrochemical sensors, where it can improve sensitivity and selectivity.[3]

-

Catalysis: Pyrrolidinium-based ionic liquids can serve as catalysts or catalyst media in various organic reactions.[16]

Safety and Handling

As with any chemical, proper handling of this compound is essential.

Hazard Identification and Precautionary Measures

According to safety data sheets, this compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[17]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17][18]

-

Handling: Avoid contact with skin, eyes, and clothing.[17][18] Do not breathe dust.[17] Use in a well-ventilated area or under a fume hood.[18]

-

Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[18] It is recommended to store under an inert gas as it can be hygroscopic.

In Case of Exposure

-

Skin Contact: Immediately wash the affected area with soap and water.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17][18]

-

Ingestion: Rinse mouth and do not induce vomiting. Seek immediate medical attention.[17][18]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[18]

Future Outlook

The field of ionic liquids is continually evolving, with ongoing research focused on fine-tuning their properties for specific applications. For this compound and related compounds, future research will likely concentrate on:

-

Improving Ionic Conductivity: Enhancing conductivity at room temperature is a key goal for improving the performance of energy storage devices.

-

Electrode-Electrolyte Interface Studies: A deeper understanding of the interactions at the electrode surface is crucial for optimizing battery and supercapacitor performance and longevity.

-

Cost-Effective Synthesis: Developing more economical and sustainable synthesis routes will be vital for broader industrial adoption.

-

Hybrid Electrolyte Systems: Investigating mixtures with other solvents or salts to create hybrid electrolytes with tailored properties is a promising area of exploration.

The unique combination of properties possessed by this compound positions it as a significant material in the advancement of safer and more efficient energy storage technologies and a valuable tool in the realm of green chemistry.

References

- Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based B

- This compound | C7H16BF4N | CID 18374068 - PubChem. (URL: [Link])

- 1-Ethyl-1-methylpyrrolidinium tetrafluorobor

- Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. (URL: [Link])

- Properties of Pyrrolidinium-based ionic liquids (ILs).

- [EMPyrr]BF4 CAS 117947-85-0 - Watson Intern

- 1-Ethyl-1-methylpyrrolidinium tetrafluorobor

- Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids | Inorganic Chemistry - ACS Public

- Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluorobor

- Chemical structures of (a) N-ethyl-N-methylpyrrolidinium tetrafluoroborate [C 2 mpyr][BF 4 ] and (b) polyvinylidene difluoride, PVDF.

- 1,1-Dimethylpyrrolidinium tetrafluoroborate(곽경원).pdf - Institute for Basic Science. (URL: [Link])

- 1,1-Dimethylpyrrolidinium tetrafluoroborate as novel salt for high-voltage electric double-layer capacitors | Request PDF - ResearchG

- Physical and electrochemical properties of ionic liquids 1-ethyl-3-methylimidazolium tetrafluoroborate, 1-butyl-3-methylimidazolium trifluoromethanesulfonate and 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)

- [EMPyrr]BF4, CasNo.

- Efficient Exploration of Highly Conductive Pyrrolidinium-based Ionic Plastic Crystals Using Materials Inform

- A Novel Triethylammonium Tetrafluoroborate Electrolyte for Enhanced Supercapacitor Performance over a Wide Temper

- Specific electrical conductivity of concentrated solutions of 1-butyl-4-methylpyridinium tetrafluoroborate in dimethylformamide - Artemkina - Russian Journal of Electrochemistry. (URL: [Link])

- Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggreg

- Effect of secondary phase on thermal behaviour and solid-state ion conduction in lithium doped N - RSC Publishing. (URL: [Link])

- Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 - Current World Environment. (URL: [Link])

- Journal of Advanced Scientific Research IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRA. (URL: [Link])

- Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double l. (URL: [Link])

- Proposed mechanism for reductive decomposition of the 1-methyl-1-butylpyrrolidinium (Pyr14) cation to (a) methylpyrrolidine and butyl radical, (b) dibutylmethylamine radical, and (c) butylpyrrolidine and methyl radical.

- Ionic liquids containing the tetrafluoroborate anion have the best performance and stability for electric double layer capacitor applications - ResearchG

Sources

- 1. Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C7H16BF4N | CID 18374068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 117947-85-0 [sigmaaldrich.com]

- 6. roco.global [roco.global]

- 7. This compound, >98% | IoLiTec [iolitec.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 11. watson-int.com [watson-int.com]

- 12. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 13. Effect of secondary phase on thermal behaviour and solid-state ion conduction in lithium doped N-ethyl-N-methylpyrrolidinium tetrafluoroborate organic ionic plastic crystal - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 14. pr.ibs.re.kr [pr.ibs.re.kr]

- 15. researchgate.net [researchgate.net]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. iolitec.de [iolitec.de]

An In-Depth Technical Guide to the Physical Properties of 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate

Foreword

This technical guide provides a comprehensive overview of the core physical properties of the ionic liquid 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate, often abbreviated as [EMMIM][BF4]. This document is intended for researchers, scientists, and drug development professionals who are considering or are actively using this compound in their work. As a Senior Application Scientist, my goal is to not only present the data but also to provide insights into the experimental methodologies and the implications of these properties for various applications, from electrochemical systems to novel drug delivery vehicles.

Introduction to this compound

This compound is a member of the pyrrolidinium-based ionic liquids, a class of molten salts that are liquid at or near room temperature. [EMMIM][BF4] is characterized by its pyrrolidinium cation and tetrafluoroborate anion. This combination results in a material with unique and desirable properties, including low volatility, good thermal stability, and a wide electrochemical window.[1] These characteristics make it a compelling candidate for a variety of applications, such as a solvent in organic synthesis, an electrolyte in energy storage devices, and a component in advanced material formulations.[2] For professionals in drug development, its potential as a non-aqueous solvent for poorly soluble active pharmaceutical ingredients (APIs) is of particular interest.

Synthesis and Purity of [EMMIM][BF4]

The synthesis of this compound typically involves a two-step process. The initial step is a quaternization reaction, where 1-methylpyrrolidine is reacted with an ethylating agent, such as ethyl halide, to form the 1-ethyl-1-methylpyrrolidinium halide precursor. The second step is an anion exchange reaction, where the halide is replaced with the tetrafluoroborate anion, often by reacting the precursor with a tetrafluoroborate salt, such as sodium tetrafluoroborate or tetrafluoroboric acid.

Caption: A generalized workflow for the synthesis of this compound.

It is crucial to emphasize the importance of purity for the accurate determination of physical properties. Trace impurities, such as water, halides, and organic starting materials, can significantly impact properties like conductivity, viscosity, and the electrochemical window. Therefore, rigorous purification steps, such as washing, recrystallization, and drying under vacuum, are essential after the synthesis.

Physicochemical Properties

The physical properties of an ionic liquid are determinative of its suitability for a particular application. The following sections detail the key physicochemical properties of this compound.

Density

Viscosity

Viscosity is a critical parameter, especially for applications involving mass transport, such as in electrolytes and as reaction media. The viscosity of ionic liquids is highly dependent on temperature, decreasing significantly as the temperature increases. This is due to the increased thermal energy overcoming the intermolecular forces between the ions. For [EMMIM][BF4], a relatively low viscosity compared to other ionic liquids is expected due to the smaller size of the ethyl group on the cation. However, specific temperature-dependent viscosity data for this compound is not widely published.

Ionic Conductivity

Ionic conductivity is a measure of the ability of a material to conduct an electric current through the movement of its ions. For electrochemical applications like batteries and supercapacitors, high ionic conductivity is paramount. The ionic conductivity of [EMMIM][BF4] is inversely related to its viscosity and is expected to increase with temperature. While precise data for [EMMIM][BF4] is scarce, related pyrrolidinium-based ionic liquids with the tetrafluoroborate anion exhibit moderate to good ionic conductivities, typically in the range of 1-10 mS/cm at room temperature. A study on N-ethyl-N-methylpyrrolidinium trifluoro(trifluoromethyl)borate, a structurally similar ionic liquid, reported a high ionic conductivity of 1.75×10⁻⁴ S cm⁻¹ at 25 °C.[3]

Thermal Stability

The thermal stability of an ionic liquid defines the temperature range in which it can be used without significant decomposition. This compound exhibits good thermal stability, with a decomposition temperature reported to be around 286-292 °C.[2][4][5] This high thermal stability makes it suitable for applications that require elevated temperatures.

Electrochemical Window

The electrochemical window is the potential range over which the ionic liquid is electrochemically stable, meaning it does not undergo oxidation or reduction. A wide electrochemical window is highly desirable for applications in electrochemistry, as it allows for a larger operating voltage. Pyrrolidinium-based ionic liquids are known for their wide electrochemical windows, often exceeding 4V.[1] This is attributed to the stability of the pyrrolidinium cation towards reduction and the tetrafluoroborate anion towards oxidation.

Experimental Characterization

The accurate measurement of the physical properties of ionic liquids requires specific experimental techniques. The following are detailed protocols for the characterization of this compound.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA): This technique is used to determine the thermal stability of the ionic liquid.

-

Objective: To determine the decomposition temperature of [EMMIM][BF4].

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of the ionic liquid in a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is determined from the resulting TGA curve as the temperature at which a significant mass loss begins.

-

Differential Scanning Calorimetry (DSC): This technique is used to determine thermal transitions such as melting point, glass transition, and crystallization temperature.

-

Objective: To determine the melting point and other thermal transitions of [EMMIM][BF4].

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh a small sample (5-10 mg) of the ionic liquid into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Cool the sample to a low temperature (e.g., -100 °C) and then heat it to a temperature above its melting point (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).

-

Record the heat flow to the sample relative to the reference as a function of temperature.

-

Melting will be observed as an endothermic peak on the DSC thermogram.

-

Caption: A simplified workflow for the thermal characterization of [EMMIM][BF4].

Electrochemical Window: Cyclic Voltammetry

Cyclic Voltammetry (CV): This is the primary technique for determining the electrochemical window of an electrolyte.

-

Objective: To determine the anodic and cathodic limits of the electrochemical window of [EMMIM][BF4].

-

Instrumentation: A potentiostat with a three-electrode cell.

-

Procedure:

-

Assemble a three-electrode cell with a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag+ or a quasi-reference electrode).

-

Fill the cell with the ionic liquid, ensuring it is dry and deoxygenated.

-

Scan the potential of the working electrode from the open-circuit potential to a negative limit and then to a positive limit, and finally back to the initial potential.

-

Record the current response as a function of the applied potential.

-

The electrochemical window is determined as the potential range where no significant current (above a defined threshold) is observed, indicating the absence of oxidation or reduction of the ionic liquid.

-

Data Summary

The following table summarizes the key physical properties of this compound based on available data. It is important to note that temperature-dependent data for density, viscosity, and ionic conductivity are not widely available in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆BF₄N | [6] |

| Molecular Weight | 201.02 g/mol | [6] |

| CAS Number | 117947-85-0 | [6] |

| Appearance | White to light yellow powder or lump | [2][7] |

| Melting Point | 286-292 °C (decomposes) | [2][4][5] |

| Thermal Decomposition | ~286-292 °C | [2][4][5] |

| Electrochemical Window | > 4 V (typical for pyrrolidinium-based ILs) | [1] |

Applications and Implications

The physical properties of this compound make it a versatile material with potential applications in several fields:

-

Electrochemistry: Its wide electrochemical window and good thermal stability make it a promising electrolyte for high-voltage batteries and supercapacitors.[1]

-

Organic Synthesis: Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its low volatility, makes it a green alternative to traditional organic solvents.[2]

-

Drug Development: For drug development professionals, its potential as a non-aqueous vehicle for poorly water-soluble drugs is of significant interest. Its tunable properties and potential for enhancing drug stability and delivery are areas of active research.

-

Materials Science: It can be used as a component in the formulation of conductive polymers, ionogels, and other advanced materials.[2]

The choice of an ionic liquid for a specific application is a direct consequence of its physical properties. For example, in a high-rate battery, an ionic liquid with low viscosity and high ionic conductivity would be preferred. For high-temperature reactions, high thermal stability is non-negotiable.

Conclusion

This compound is a promising ionic liquid with a favorable combination of physical properties. Its high thermal stability, wide electrochemical window, and potential as a versatile solvent make it a subject of interest for a broad range of scientific and industrial applications. While a comprehensive dataset of all its physical properties as a function of temperature is not yet publicly available, the existing information and the general understanding of pyrrolidinium-based ionic liquids provide a strong foundation for its exploration in new and innovative applications. Further research to fully characterize its physicochemical behavior will undoubtedly unlock its full potential.

References

- This compound | C7H16BF4N | CID 18374068 - PubChem. [Link]

- Investigating the electrochemical windows of ionic liquids. [Link]

- 1-Ethyl-1-methylpyrrolidinium tetrafluorobor

- This compound | C7H16BF4N | CID 18374068 - PubChem. [Link]

- 1-Ethyl-1-methylpyrrolidinium | C7H16N+ | CID 112265 - PubChem. [Link]

- Efficient Exploration of Highly Conductive Pyrrolidinium-based Ionic Plastic Crystals Using Materials Inform

- Efficient Exploration of Highly Conductive Pyrrolidinium-based Ionic Plastic Crystals Using Materials Inform

Sources

- 1. Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01190A [pubs.rsc.org]

- 2. Physicochemical Properties of Pyrrolidinium-based Room Temperature Ionic Liquids with Propoxyethyl, Ethoxypropyl, or (Methoxymethoxy)ethyl Group [jstage.jst.go.jp]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. roco.global [roco.global]

- 6. This compound | C7H16BF4N | CID 18374068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 117947-85-0 | TCI AMERICA [tcichemicals.com]

An In-Depth Technical Guide to 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate: Properties, Synthesis, and Electrochemical Applications

Introduction: Beyond the Conventional Electrolyte

In the landscape of advanced materials, ionic liquids (ILs) and organic ionic plastic crystals (OIPCs) have emerged as pivotal components for next-generation technologies. Among these, 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate, often abbreviated as [EMPyrr][BF4] or [P12][BF4], has garnered significant attention from the scientific community. This material is distinguished by its unique combination of properties: negligible volatility, high thermal stability, non-flammability, and a wide electrochemical stability window.[1] These characteristics make it a compelling alternative to traditional volatile and flammable organic solvents used in energy storage and chemical synthesis.

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and materials scientists. We will delve into its fundamental physicochemical properties, provide a detailed synthesis protocol grounded in established chemical principles, explore its mechanistic role in electrochemical systems, and present a practical methodology for its application in solid-state batteries.

Core Physicochemical & Structural Properties

The utility of [EMPyrr][BF4] is rooted in its molecular structure and resulting physical properties. The molecule consists of a positively charged 1-ethyl-1-methylpyrrolidinium cation and a negatively charged tetrafluoroborate anion. This ionic nature dictates its behavior as a salt that is solid at room temperature, with a notably high melting point.

Quantitative Data Summary

For ease of reference, the core properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₆BF₄N | [2][3][4][5] |

| Molecular Weight | 201.01 g/mol | [3][4][5] |

| CAS Number | 117947-85-0 | [2][4][5] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 292 °C | [3][4] |

| Ionic Conductivity | ~10⁻³–10⁻² S·cm⁻¹ at 60 °C (when doped with LiBF₄) | |

| Electrochemical Window | > 5 V | |

| Key Characteristics | Hydrophobic; Weakly coordinating anion | [3] |

Synthesis of this compound

The synthesis of pyrrolidinium-based ionic liquids is typically a two-step process involving N-alkylation (a quaternization reaction) to form a halide salt intermediate, followed by an anion exchange or metathesis reaction to introduce the desired tetrafluoroborate anion. The following protocol is adapted from established procedures for similar N-alkyl-N-methylpyrrolidinium tetrafluoroborate salts and provides a robust framework for laboratory-scale synthesis.

Causality in Synthesis Design

The choice of a two-step pathway is deliberate. The initial quaternization with an ethyl halide is a classic and high-yielding Sₙ2 reaction. The subsequent anion exchange with tetrafluoroboric acid (HBF₄) is an acid-base neutralization that is efficient and yields a halide acid byproduct that can be readily removed. Using high-purity, dry reagents is critical, as water can lead to side reactions and affect the purity and electrochemical performance of the final product.[3]

Diagram of the Synthesis Workflow

Caption: Two-step synthesis of [EMPyrr][BF₄].

Step-by-Step Synthesis Protocol

Materials & Reagents:

-

1-Methylpyrrolidine (purified, anhydrous)

-

Iodoethane or Bromoethane (≥99%)

-

Toluene (anhydrous)

-

Tetrafluoroboric acid (HBF₄, 48-50 wt% in H₂O)

-

Ethanol (reagent grade)

-

Activated charcoal

-

Round-bottom flasks, condenser, magnetic stirrer, rotary evaporator

Protocol:

-

Step 1: Quaternization to Form the Halide Intermediate a. In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 1.0 mole of 1-methylpyrrolidine in anhydrous toluene. b. While stirring, slowly add 1.1 moles of iodoethane (or bromoethane) dropwise to the solution. An exothermic reaction will occur. c. After the initial exotherm subsides, heat the reaction mixture to 60-80°C and maintain stirring for 24 hours to ensure the reaction goes to completion. d. Cool the mixture. The resulting 1-Ethyl-1-methylpyrrolidinium halide salt will precipitate. e. Isolate the solid product by vacuum filtration and wash it several times with small portions of cold toluene or diethyl ether to remove unreacted starting materials. f. Dry the white solid under vacuum at 60°C for at least 12 hours.

-

Step 2: Anion Exchange a. Dissolve the dried 1-Ethyl-1-methylpyrrolidinium halide intermediate in a minimal amount of deionized water. b. In a separate beaker, calculate and measure a stoichiometric amount (1.0 mole equivalent) of tetrafluoroboric acid. c. Slowly add the tetrafluoroboric acid solution to the dissolved halide salt while stirring. This neutralization reaction forms the desired [EMPyrr][BF₄] and a hydrohalic acid (HBr or HI) byproduct. d. Add a small amount of activated charcoal to the solution and stir for 1-2 hours to decolorize the solution. e. Remove the charcoal by filtration. f. Remove the water and the hydrohalic acid byproduct from the filtrate using a rotary evaporator. g. The resulting residue is the crude [EMPyrr][BF₄]. For high purity, recrystallize the product from hot ethanol. h. Collect the purified crystals by filtration and dry them extensively under high vacuum at 80-100°C for 24-48 hours to remove any residual solvent or water.

Application as a Solid-State Electrolyte in Lithium Batteries

A primary application for [EMPyrr][BF₄] is as a solid-state electrolyte matrix for safer, high-performance lithium batteries. Its nature as an Organic Ionic Plastic Crystal (OIPC) is key to this function. Below its melting point, [EMPyrr][BF₄] can exist in one or more solid phases where the constituent ions have significant rotational mobility, facilitating ion transport through the solid lattice. When doped with a lithium salt, such as Lithium Tetrafluoroborate (LiBF₄), it forms a solid electrolyte that conducts lithium ions.

Mechanism of Ionic Conduction

In the [EMPyrr][BF₄] - LiBF₄ binary system, the Li⁺ ions move through the plastic crystal matrix. The high ionic conductivity (~10⁻³–10⁻² S·cm⁻¹ at 60 °C) is achieved because the disordered, rotationally mobile nature of the pyrrolidinium cations and tetrafluoroborate anions creates pathways for Li⁺ diffusion. This mechanism avoids the safety hazards of liquid electrolytes while offering superior mechanical stability compared to polymer electrolytes. The wide electrochemical window of over 5 V is crucial, as it prevents the electrolyte from decomposing at the high operating voltages of modern lithium-ion battery electrodes.

Diagram of Electrochemical Cell Assembly

Caption: Workflow for preparing and assembling a solid-state test cell.

Experimental Protocol: Preparation and Characterization of a Solid Electrolyte

This protocol describes the preparation of a lithium-doped [EMPyrr][BF₄] solid electrolyte and its assembly into a symmetrical Li | Electrolyte | Li cell for electrochemical testing, based on methodologies reported for similar systems.

Materials & Equipment:

-

High-purity this compound ([EMPyrr][BF₄])

-

High-purity Lithium Tetrafluoroborate (LiBF₄), battery grade

-

Lithium metal foil

-

Argon-filled glovebox

-

Hydraulic press and pellet die

-

Coin cell components (casings, spacers, springs)

-

Electrochemical workstation with impedance spectroscopy capability

-

Temperature-controlled chamber

Protocol:

-

Electrolyte Preparation (inside an Argon glovebox): a. Ensure both [EMPyrr][BF₄] and LiBF₄ powders are rigorously dried under vacuum at an elevated temperature (e.g., 100-120°C) for at least 24 hours before use. b. Weigh the dried powders to achieve the desired composition (e.g., a 90:10 weight ratio of [EMPyrr][BF₄] to LiBF₄). c. Thoroughly mix and grind the powders together in an agate mortar to ensure homogeneity. d. Place the powder mixture in a sealed vial and heat at 100°C for 12 hours to create a uniform melt-diffused composite. e. After cooling, press approximately 50-100 mg of the resulting solid powder into a self-standing pellet of known thickness and diameter using a hydraulic press.

-

Symmetrical Cell Assembly (inside an Argon glovebox): a. Punch circular discs from the lithium metal foil to serve as electrodes. b. Place a lithium disc in the bottom of a coin cell casing. c. Carefully place the prepared solid electrolyte pellet on top of the lithium disc, ensuring good physical contact. d. Place a second lithium disc on top of the electrolyte pellet. e. Add a spacer and spring, and securely crimp the coin cell to seal it.

-

Electrochemical Characterization: a. Place the assembled cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 60°C). b. Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements over a wide frequency range (e.g., 1 MHz to 0.1 Hz) to determine the bulk ionic conductivity of the electrolyte. The conductivity (σ) can be calculated from the bulk resistance (Rb) obtained from the Nyquist plot, using the formula σ = L / (Rb * A), where L is the pellet thickness and A is its area. c. Galvanostatic Cycling: Apply a small, constant current density (e.g., 0.01 mA/cm²) and reverse the polarity periodically to study the lithium plating and stripping behavior and assess the stability of the electrolyte-electrode interface. d. Linear Sweep Voltammetry (LSV): To determine the electrochemical stability window, assemble a cell with a lithium reference/counter electrode and an inert working electrode (e.g., stainless steel). Sweep the potential from the open-circuit voltage to high positive and negative values and identify the potentials at which significant current increase occurs, indicating electrolyte decomposition.

Conclusion and Future Outlook

This compound stands as a highly promising material, particularly in the field of energy storage. Its intrinsic properties of thermal stability, non-flammability, and a wide electrochemical potential window directly address the primary safety and performance limitations of current lithium-ion battery technology. The ability to function as a solid-state ion conductor opens a viable pathway toward the realization of all-solid-state batteries.

Further research will likely focus on optimizing the performance of [EMPyrr][BF₄]-based electrolytes through the incorporation of functional additives, exploring composite structures with ceramic or polymer fillers to enhance mechanical properties and ionic conductivity, and expanding its application to other electrochemical systems, such as sodium-ion or magnesium-ion batteries. As the demand for safer and more energy-dense storage solutions grows, the foundational understanding and application of materials like [EMPyrr][BF₄] will be indispensable.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Vorotyntsev, G. A. V., et al. (2023). Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System. Batteries, 9(3), 167.

- RoCo Global. This compound, >99%.

- PubChem. 1-Ethyl-1-methylpyrrolidinium. National Center for Biotechnology Information.

- Iranipour, N., et al. (2015). Ionic transport through a composite structure of N-Ethyl-N-methylpyrrolidinium tetrafluoroborate organic ionic plastic crystals reinforced with polymer nanofibres. Journal of Materials Chemistry A, 3, 6038-6052.

- Chen, F., et al. (2013). Modelling Ion-Pair Geometries and Dynamics in a 1-Ethyl-1-methylpyrrolidinium-Based Ion-Conductive Crystal. Australian Journal of Chemistry, 66(10), 1240-1247.

- Znamenskiy, V., et al. (2016). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. International Journal of Molecular Sciences, 17(11), 1846.

- Vorotyntsev, G. A. V., et al. (2023). Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System. Batteries, 9(3), 167.

Sources

Introduction: The Significance of Pyrrolidinium-Based Ionic Liquids

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate

This compound, often abbreviated as [EMPyrr][BF₄], is a prominent member of the pyrrolidinium-based ionic liquids (ILs). These compounds are salts that exist in a liquid state at or near room temperature. Unlike traditional volatile organic solvents, ionic liquids exhibit unique properties such as negligible vapor pressure, high thermal stability, and a wide electrochemical window, making them highly desirable for a range of advanced applications.[1][2][3][4]

Specifically, [EMPyrr][BF₄] is valued for its role as an electrolyte in energy storage devices like batteries and supercapacitors, where its electrochemical stability is a key advantage.[5] It also serves as a green, recyclable solvent in various organic reactions and catalytic processes.[5] This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of high-purity this compound, intended for researchers and professionals in chemistry and materials science.

Strategic Approach to Synthesis: A Two-Step Pathway

The most reliable and widely adopted method for synthesizing high-purity [EMPyrr][BF₄] is a two-step process. This strategy ensures precise control over the final product's composition and minimizes impurities that could compromise its performance, particularly in electrochemical applications.

-

Step 1: Quaternization. This initial step involves the synthesis of the desired cation, 1-ethyl-1-methylpyrrolidinium ([EMPyrr]⁺). This is achieved through the quaternization of N-methylpyrrolidine with a suitable ethylating agent, typically yielding a halide salt intermediate, such as 1-ethyl-1-methylpyrrolidinium bromide ([EMPyrr][Br]).[6]

-

Step 2: Anion Exchange (Metathesis). The second step is a metathesis reaction where the halide anion (e.g., Br⁻) of the intermediate is exchanged for the target tetrafluoroborate anion (BF₄⁻).[7][8] This is a critical purification step that dictates the final properties of the ionic liquid.

This bifurcated approach is superior to a direct, single-pot synthesis as it allows for the isolation and purification of the halide intermediate, effectively removing unreacted starting materials before the final anion is introduced.

Visualized Synthesis Workflow

Caption: Two-step synthesis route for this compound.

Part A: Experimental Protocol for Quaternization

Synthesis of 1-Ethyl-1-methylpyrrolidinium Bromide ([EMPyrr][Br])

This procedure details the formation of the pyrrolidinium cation via an S_N2 reaction. The nitrogen atom of N-methylpyrrolidine acts as a nucleophile, attacking the electrophilic ethyl group of bromoethane.

Materials and Equipment:

-

Bromoethane (C₂H₅Br)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (for washing)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Vacuum oven

Step-by-Step Methodology:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-methylpyrrolidine (e.g., 0.5 mol) in 200 mL of anhydrous acetonitrile. The use of a solvent helps to moderate the reaction temperature and ensure homogeneity.

-

Addition of Alkylating Agent: While stirring the solution at room temperature, slowly add bromoethane (e.g., 0.55 mol, a slight excess) to the flask. This reaction is exothermic, and slow addition is crucial to maintain control.

-

Reaction under Reflux: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. The prolonged heating ensures the reaction proceeds to completion, maximizing the yield of the quaternary ammonium salt.[11]

-

Isolation of Crude Product: After cooling the reaction mixture to room temperature, the product, 1-ethyl-1-methylpyrrolidinium bromide, which is a salt, will precipitate from the less polar acetonitrile. Further precipitation can be induced by adding diethyl ether.

-

Purification: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid several times with small portions of cold diethyl ether to remove any unreacted starting materials and solvent residue.

-

Drying: Dry the purified white powder under high vacuum at 60°C for at least 24 hours to remove all volatile components. The resulting 1-ethyl-1-methylpyrrolidinium bromide should be a fine, white, crystalline powder.[6]

Part B: Experimental Protocol for Anion Exchange

Synthesis of this compound ([EMPyrr][BF₄])

This metathesis reaction exchanges the bromide anion for a tetrafluoroborate anion. The choice of a lithium salt (LiBF₄) is strategic, as the resulting lithium bromide (LiBr) byproduct exhibits high solubility in water, facilitating its removal.

Materials and Equipment:

-

1-Ethyl-1-methylpyrrolidinium bromide ([EMPyrr][Br]) from Part A

-

Lithium tetrafluoroborate (LiBF₄)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Separatory funnel

-

Activated charcoal

-

Rotary evaporator and high-vacuum line

Step-by-Step Methodology:

-

Dissolution of Reactants: Dissolve the purified [EMPyrr][Br] (e.g., 0.4 mol) in 200 mL of deionized water in a large beaker with vigorous stirring. In a separate beaker, dissolve a slight molar excess of lithium tetrafluoroborate (e.g., 0.42 mol) in 150 mL of deionized water.

-

Metathesis Reaction: Slowly add the LiBF₄ solution to the [EMPyrr][Br] solution. Stir the combined mixture at room temperature for 24 hours.[8]

-

Extraction and Purification: Transfer the aqueous solution to a separatory funnel. Add 150 mL of dichloromethane and shake vigorously. The more hydrophobic ionic liquid, [EMPyrr][BF₄], will preferentially partition into the organic (dichloromethane) layer.

-

Aqueous Washing: Separate the lower organic layer. Wash this layer repeatedly (at least 3-5 times) with 100 mL portions of deionized water. This step is critical for removing the water-soluble LiBr byproduct.

-

Halide Test: To ensure complete removal of bromide ions, perform a qualitative test on the final aqueous wash. Add a few drops of aqueous silver nitrate (AgNO₃) solution. The absence of a precipitate (AgBr) confirms the successful removal of bromide impurities. Repeat washing if necessary.[7]

-

Decolorization: Stir the dichloromethane solution of the ionic liquid with a small amount of activated decolonizing charcoal for 2-4 hours to remove any colored impurities. Filter off the charcoal.[7]

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Final Drying: Transfer the resulting viscous liquid to a flask and dry under high vacuum at 80°C for at least 48 hours. This step is paramount to remove residual water, as its presence can lead to the slow hydrolysis of the tetrafluoroborate anion, potentially forming corrosive hydrofluoric acid (HF).[12][13]

Quantitative Data and Product Characteristics

| Parameter | Value / Description | Rationale / Causality |

| Reactants (Part A) | N-Methylpyrrolidine, Bromoethane | N-methylpyrrolidine is the amine precursor; bromoethane is the ethylating agent. |

| Molar Ratio (Part A) | ~1 : 1.1 (Amine : Alkyl Halide) | A slight excess of the volatile alkyl halide ensures complete conversion of the amine. |

| Reactants (Part B) | [EMPyrr][Br], LiBF₄ | The halide intermediate is reacted with a tetrafluoroborate salt for anion exchange. |

| Molar Ratio (Part B) | ~1 : 1.05 ([EMPyrr][Br] : LiBF₄) | A slight excess of the BF₄⁻ source drives the metathesis reaction to completion. |

| Reaction Temperature | Part A: ~82°C (Reflux); Part B: 25°C | Reflux increases the rate of quaternization. Anion exchange proceeds efficiently at room temp. |

| Reaction Time | Part A: 24-48 h; Part B: 24 h | Ensures high conversion rates for both reaction steps. |

| Typical Overall Yield | >85% | The two-step process is generally efficient with proper technique. |

| Final Product Form | White powder or colorless liquid | The physical state can depend on residual solvent and purity. |

| Molecular Weight | 201.02 g/mol [14] | C₇H₁₆BF₄N |

| Melting Point | 292 °C[15] | Indicates high thermal stability. |

Product Characterization and Quality Control

To ensure the synthesized ionic liquid meets the standards required for demanding applications, a suite of analytical techniques must be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the 1-ethyl-1-methylpyrrolidinium cation. ¹⁹F and ¹¹B NMR are essential for verifying the integrity of the tetrafluoroborate anion and detecting any hydrolysis products.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the exact masses of the constituent cation ([C₇H₁₆N]⁺) and anion ([BF₄]⁻).

-

Karl Fischer Titration: This is the gold standard for quantifying water content. For electrochemical applications, the water content should be minimized to parts-per-million (ppm) levels.

-

Ion Chromatography: A highly sensitive technique to quantify residual halide (e.g., Br⁻) and other ionic impurities.[16]

Safety, Handling, and Hazard Management

The synthesis of [EMPyrr][BF₄] involves several hazardous materials and requires strict adherence to safety protocols.

-

Precursor Hazards: N-methylpyrrolidone is classified as a reproductive toxicant and can cause skin irritation.[10][17] Bromoethane is a toxic alkylating agent. All handling of these precursors must be performed in a certified chemical fume hood.

-

Reagent Hazards: Tetrafluoroboric acid and its salts are corrosive and toxic.[18][19] Contact with skin or eyes can cause severe burns.[20] In the presence of acid or water, they can decompose and release highly toxic and corrosive hydrogen fluoride (HF) gas.[13][20]

-

Personal Protective Equipment (PPE): At all stages of the synthesis, appropriate PPE is mandatory. This includes, at a minimum, a lab coat, chemical splash goggles, and chemically resistant gloves (e.g., nitrile).[18][21]

-

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

The synthesis of high-purity this compound is a well-defined, two-step process combining a quaternization reaction with an anion metathesis step. The key to producing a high-quality, research-grade ionic liquid lies not just in the reaction itself, but in the rigorous purification and drying procedures. Meticulous removal of halide impurities and residual water is essential to preserve the unique electrochemical and physical properties of the final product. By following the detailed protocols and safety guidelines outlined in this guide, researchers can reliably produce [EMPyrr][BF₄] suitable for advanced scientific and industrial applications.

References

- Anouti, M., et al. (2008). Synthesis and Characterization of New Pyrrolidinium Based Protic Ionic Liquids. Good and Superionic Liquids. The Journal of Physical Chemistry B. [Link]

- Seddon, K. R., et al. (2003). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Green Chemistry. [Link]

- PubChem. (n.d.). This compound. PubChem Compound Summary for CID 18374068. [Link]

- Anouti, M., et al. (2008). Synthesis and Characterization of New Pyrrolidinium Based Protic Ionic Liquids. Good and Superionic Liquids.

- Otto Chemie Pvt. Ltd. (n.d.). 1-Ethyl-1-methylpyrrolidinium bromide, 99%. ottokemi.com. [Link]

- Anouti, M., et al. (2008). Synthesis and characterization of new pyrrolidinium based protic ionic liquids. Good and superionic liquids. PubMed. [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Freire, M. G., et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. PubMed. [Link]

- Iolitec. (n.d.).

- Freire, M. G., et al. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids.

- Kumar, S., & Singh, A. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment. [Link]

- PubChem. (n.d.). N-methyl-2-pyrrolidone. PubChem Compound Summary for CID 13387. [Link]

- Kolesnikov, A., et al. (2017).

- Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. en.wikipedia.org. [Link]

- U.S. Environmental Protection Agency. (n.d.). N-Methylpyrolidone (NMP) Bibliography: Supplemental File for the TSCA Scope Document. epa.gov. [Link]

- Otto Chemie Pvt. Ltd. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of new pyrrolidinium based protic ionic liquids. Good and superionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1-Ethyl-1-methylpyrrolidinium bromide, 99% Suppliers in India | 1-Ethyl-1-methylpyrrolidinium bromide, 99% Suppliers | ottokemi.com [ottokemi.com]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 11. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 12. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C7H16BF4N | CID 18374068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound, >98% | IoLiTec [iolitec.de]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. epa.gov [epa.gov]

- 18. fishersci.com [fishersci.com]

- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 20. medline.com [medline.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

thermal stability of 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate

An In-Depth Technical Guide to the Thermal Stability of 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate

Abstract

This compound, an ionic liquid (IL) with significant potential in electrochemical applications and green chemistry, is valued for its low volatility and non-flammability.[1] This guide provides a comprehensive technical overview of its thermal stability, a critical parameter for determining its operational limits and safety profile. We delve into the fundamental mechanisms of its decomposition, present field-proven experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and offer insights into the interpretation of the resulting data. This document is intended for researchers, chemists, and materials scientists who require a deep, practical understanding of this promising ionic liquid.

Introduction: The Imperative of Thermal Stability

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, often liquid at room temperature.[2][3] Their unique properties, including negligible vapor pressure, high ionic conductivity, and wide electrochemical windows, make them highly attractive as safer, environmentally benign alternatives to traditional volatile organic solvents.[1][3][4] this compound ([C₂mpyr][BF₄]) is a prominent member of the pyrrolidinium-based ILs, noted for its utility as an electrolyte in batteries and other electrochemical devices.[1][4]

The thermal stability of an IL is arguably one of its most critical design criteria, as it dictates the maximum operating temperature for any application.[5] Exceeding this temperature can lead to irreversible decomposition, generating potentially hazardous byproducts and causing catastrophic failure of the system it inhabits. This guide serves as a detailed exploration of the thermal behavior of [C₂mpyr][BF₄], providing the necessary theoretical grounding and practical methodologies to assess its stability with scientific rigor.

Core Physicochemical Properties

A baseline understanding of the material's properties is essential before thermal analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆BF₄N | [1][6][7] |

| Molecular Weight | 201.01 - 201.02 g/mol | [1][7] |

| Appearance | White to light yellow powder or lump | [1] |

| CAS Number | 117947-85-0 | [1][6] |

| Melting Point | ~286 - 292 °C (with decomposition) | [1][6] |

Fundamentals of Thermal Decomposition in Pyrrolidinium ILs

The thermal stability of an ionic liquid is not an arbitrary value but is intrinsically linked to the molecular structure of its constituent cation and anion.[5][8] For pyrrolidinium-based ILs like [C₂mpyr][BF₄], several factors are at play:

-

Anion Influence : The nature of the anion has a more significant impact on thermal stability than the cation.[5][8] The tetrafluoroborate ([BF₄]⁻) anion is known to be moderately stable. However, it is susceptible to hydrolysis in the presence of water, which can compromise the IL's overall stability.[6]

-

Cation Structure : The saturated aliphatic structure of the pyrrolidinium cation makes it generally more stable than aromatic cations like imidazolium.[9]

-

Impurities : The presence of contaminants, particularly water and halide ions, can significantly lower the decomposition temperature of an IL.[9]

-

Decomposition Pathways : The thermal degradation of pyrrolidinium ILs typically proceeds through mechanisms such as Hofmann elimination and reverse Menshutkin reactions.[2] Upon decomposition at high temperatures, [C₂mpyr][BF₄] can release corrosive and hazardous gases, including hydrogen fluoride (HF), nitrous oxides (NOx), and carbon oxides.[10]

Key Analytical Techniques: TGA and DSC

To experimentally determine thermal stability, two techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA is the cornerstone of thermal stability analysis. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A mass loss indicates a decomposition or volatilization event. TGA is used to determine the onset temperature of decomposition (T_onset), which is often considered the upper limit for the material's short-term use.[5]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions. While TGA shows when a material decomposes, DSC can reveal other temperature-induced phase changes that may be critical for an application.[11]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a self-validating system for determining the decomposition temperature of [C₂mpyr][BF₄].

5.1. Objective: To determine the onset decomposition temperature (T_onset) and peak decomposition temperature (T_peak) of [C₂mpyr][BF₄].

5.2. Materials & Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen (or argon) gas supply

-

Microbalance

-

Alumina or platinum crucibles

-

This compound (hygroscopic, handle in a dry environment)

5.3. Step-by-Step Methodology:

-

Instrument Preparation:

-

Perform necessary weight and temperature calibrations on the TGA instrument according to the manufacturer's specifications. This is a critical step for data trustworthiness.

-

Start the nitrogen gas flow at a rate of 20-50 mL/min to create an inert atmosphere. The inert atmosphere is crucial to prevent oxidative degradation, ensuring that the measured mass loss is due to thermal decomposition alone.

-

-

Sample Preparation:

-

Due to the hygroscopic nature of the IL, all sample handling should be performed in a glovebox or a dry-air environment to minimize water absorption.

-

Tare an empty TGA crucible on the microbalance.

-

Accurately weigh 5-10 mg of [C₂mpyr][BF₄] directly into the crucible. A smaller sample size minimizes thermal gradients within the sample, leading to more accurate and reproducible results.

-

-

TGA Run:

-

Place the crucible into the TGA furnace.

-

Program the instrument with the following temperature profile:

-

Equilibrate: Hold at 30°C for 10 minutes to allow the furnace and sample to reach thermal equilibrium.

-

Ramp: Heat from 30°C to 600°C at a constant rate of 10°C/min. A 10°C/min heating rate is a standard convention that balances analytical speed with the resolution of thermal events.[5]

-

Isothermal: Hold at 600°C for 5 minutes to ensure complete decomposition.

-

-

-

Data Analysis:

-

Plot the sample weight (%) versus temperature (°C).

-

Plot the first derivative of the weight loss curve (DTG curve).

-